molecular formula C7H11F2NO2 B13210642 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid

Cat. No.: B13210642
M. Wt: 179.16 g/mol
InChI Key: PEVXGJVXDSRMDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 2-methylazetidine with a fluorinated precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

2,2-difluoro-3-(2-methylazetidin-1-yl)propanoic acid

InChI

InChI=1S/C7H11F2NO2/c1-5-2-3-10(5)4-7(8,9)6(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

PEVXGJVXDSRMDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1CC(C(=O)O)(F)F

Origin of Product

United States

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